molecular formula C10H13ClN2O3 B8802167 Ethyl 5-chloro-4-formyl-1-isopropyl-1H-pyrazole-3-carboxylate

Ethyl 5-chloro-4-formyl-1-isopropyl-1H-pyrazole-3-carboxylate

Cat. No. B8802167
M. Wt: 244.67 g/mol
InChI Key: YTWZRWYHZOYHER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-chloro-4-formyl-1-isopropyl-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C10H13ClN2O3 and its molecular weight is 244.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-chloro-4-formyl-1-isopropyl-1H-pyrazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-chloro-4-formyl-1-isopropyl-1H-pyrazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 5-chloro-4-formyl-1-isopropyl-1H-pyrazole-3-carboxylate

Molecular Formula

C10H13ClN2O3

Molecular Weight

244.67 g/mol

IUPAC Name

ethyl 5-chloro-4-formyl-1-propan-2-ylpyrazole-3-carboxylate

InChI

InChI=1S/C10H13ClN2O3/c1-4-16-10(15)8-7(5-14)9(11)13(12-8)6(2)3/h5-6H,4H2,1-3H3

InChI Key

YTWZRWYHZOYHER-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1C=O)Cl)C(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

8 g of 5-hydroxy-1-isopropyl-1H-pyrazole-3-carboxylic acid ethyl ester was added portionwise to a preformed mixture of 3.44 ml of dimethylformamide and 94 ml of phosphorus oxychloride at 0° C. under nitrogen. The mixture was then heated at 100° C. for 20 h. The mixture was evaporated under reduced pressure, the residue poured into ice-cold saturated sodium hydrogen carbonate and then extracted three times with dichloromethane. The combined extracts were washed with brine then dried over anhydrous magnesium sulphate, filtered and evaporated to give 9.1 g of 5-chloro-4-formyl-1-isopropyl-1H-pyrazole-3-carboxylic acid ethyl ester as a light brown solid which was used without further purification. Mass spectrum (ESI) m/z 245 [M+H]+.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
94 mL
Type
reactant
Reaction Step One
Quantity
3.44 mL
Type
reactant
Reaction Step One

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